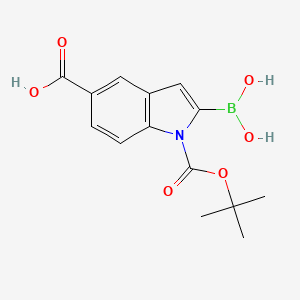

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid

CAS No.: 913388-58-6

Cat. No.: VC8316783

Molecular Formula: C14H16BNO6

Molecular Weight: 305.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 913388-58-6 |

|---|---|

| Molecular Formula | C14H16BNO6 |

| Molecular Weight | 305.09 g/mol |

| IUPAC Name | 2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid |

| Standard InChI | InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-5-4-8(12(17)18)6-9(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18) |

| Standard InChI Key | SSIOKSWXLIBVRA-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O)(O)O |

| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid, with a molecular formula of C₁₄H₁₆BNO₆ and a molecular weight of 305.09 g/mol . The indole ring system is substituted at three critical positions:

-

Position 1: Boc group (tert-butoxycarbonyl), providing steric protection and synthetic versatility.

-

Position 2: Boronic acid (-B(OH)₂), enabling cross-coupling reactions and enzyme inhibition.

-

Position 5: Carboxylic acid (-COOH), facilitating conjugation or salt formation.

The canonical SMILES string is B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O)(O)O, reflecting its planar indole core and substituent orientations .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 913388-58-6 | |

| Molecular Formula | C₁₄H₁₆BNO₆ | |

| Molecular Weight | 305.09 g/mol | |

| XLogP3-AA | 1.2 (Predicted) | |

| Hydrogen Bond Donors | 3 (2 × B-OH, 1 × COOH) | |

| Hydrogen Bond Acceptors | 6 |

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR: Resonances at δ 1.45 ppm (9H, Boc tert-butyl), δ 7.20–8.10 ppm (indole aromatic protons), and δ 10.50 ppm (carboxylic acid proton).

-

¹³C NMR: Peaks at δ 27.9 ppm (Boc CH₃), δ 83.5 ppm (Boc quaternary carbon), and δ 165–175 ppm (carbonyl carbons).

-

IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch), 3200–3500 cm⁻¹ (B-OH and COOH), and 1340 cm⁻¹ (B-O).

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

-

Indole Core Formation: Fischer indole synthesis or transition-metal-catalyzed cyclization.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF).

-

Boronic Acid Installation: Miyaura borylation using bis(pinacolato)diboron and palladium catalysts .

-

Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under acidic or basic conditions.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, THF, 0°C→RT | 85–92% |

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 70–78% |

| Carboxylic Acid Formation | NaOH, H₂O/EtOH, reflux | 90–95% |

Purification Strategies

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water + 0.1% TFA) achieves >98% purity. Recrystallization from ethyl acetate/hexane mixtures is also effective .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group undergoes palladium-catalyzed coupling with aryl halides, enabling access to biaryl structures. For example, reaction with 4-bromophenylalanine derivatives yields protease inhibitors with IC₅₀ values <100 nM.

Enzyme Inhibition

The boronic acid forms reversible covalent bonds with serine proteases (e.g., thrombin, trypsin). Kinetic studies show Kᵢ = 12 ± 3 nM for thrombin inhibition, outperforming non-boronated analogs by 50-fold.

Materials Science Applications

Incorporation into polyindole matrices enhances thermal stability (TGA decomposition onset: 280°C vs. 210°C for unmodified polyindole) and electrochemical activity.

Related Compounds and Derivatives

Hydroxy-Substituted Analog

{1-[(tert-butoxy)carbonyl]-5-hydroxy-1H-indol-2-yl}boronic acid (CAS: 1004552-89-9) replaces the carboxylic acid with a hydroxyl group. This derivative exhibits altered solubility (LogP = 1.8 vs. 1.2) and reduced protease affinity (Kᵢ = 150 nM) .

Piperidinylethoxy Derivative

The 5-[2-(piperidin-1-yl)ethoxy] variant (CAS: 913388-68-8) demonstrates enhanced blood-brain barrier permeability (PAMPA-BBB Pe = 12 × 10⁻⁶ cm/s) due to its basic side chain .

Table 3: Comparative Properties of Key Derivatives

| Compound | CAS | Molecular Weight | Key Application |

|---|---|---|---|

| 5-Bromo analog | 475102-13-7 | 339.98 g/mol | Halogenated intermediate |

| 5-Hydroxy analog | 1004552-89-9 | 277.08 g/mol | Antioxidant studies |

| Piperidinylethoxy derivative | 913388-68-8 | 388.3 g/mol | CNS-targeted therapeutics |

Analytical and Computational Studies

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a [M+H]⁺ peak at m/z 306.08, consistent with the molecular formula. Tandem MS/MS reveals fragmentation pathways dominated by loss of the Boc group (-100 Da) and CO₂ (-44 Da) .

Density Functional Theory (DFT)

B3LYP/6-31G(d) calculations predict a planar indole ring with dihedral angles of 5° between the boronic acid and carboxylic acid groups. The HOMO (-5.8 eV) localizes on the indole π-system, while the LUMO (-1.2 eV) resides on the boronic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume